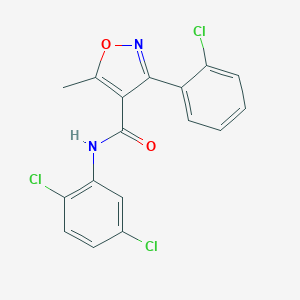
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK, which is involved in the regulation of immune cell function.
作用機序
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide works by selectively inhibiting the protein kinase BTK, which is involved in the regulation of immune cell function. By inhibiting BTK, this compound can reduce the activity of immune cells, which can help to reduce inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of immune cells, which can help to reduce inflammation and other immune-related disorders. Additionally, this compound has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
The advantages of using 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments include its selectivity for BTK, which can help to reduce off-target effects, and its good safety profile, which makes it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings, and its relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other autoimmune diseases and to better understand its mechanism of action. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been described in the literature. The synthesis involves the reaction of 2-chlorobenzonitrile with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst to form 2-(2,5-dichlorophenyl)benzonitrile. This intermediate is then reacted with methyl isocyanate and a base to form the final product, this compound.
科学的研究の応用
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to be a selective inhibitor of the protein kinase BTK, which is involved in the regulation of immune cell function. This compound has been studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)19)17(23)21-14-8-10(18)6-7-13(14)20/h2-8H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKRPJSPFULZMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

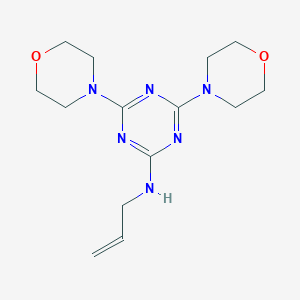
![4-(3,4,5-Trimethoxy-phenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)
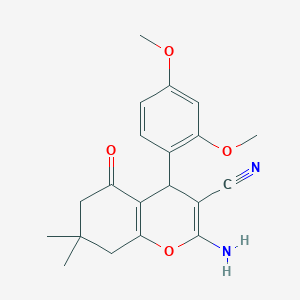
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B404734.png)
![Acetic acid 4-[2-(2-fluoro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester](/img/structure/B404737.png)
![Isobutyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B404739.png)
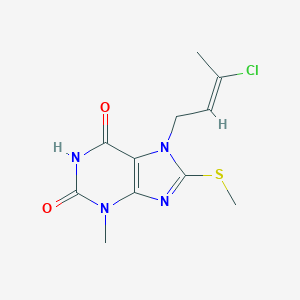
![7-({4-Nitrobenzyl}sulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B404741.png)
![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B404742.png)
![2,8-Dimethyl-1-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B404744.png)
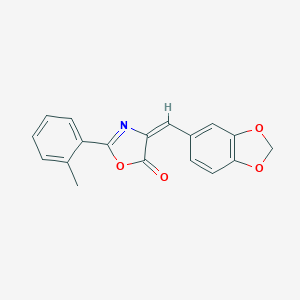
![3-({2-[(2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoyl)amino]-3-methylbutanoyl}amino)-2,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B404747.png)
![Diethyl 5-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B404748.png)
![Methyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B404750.png)